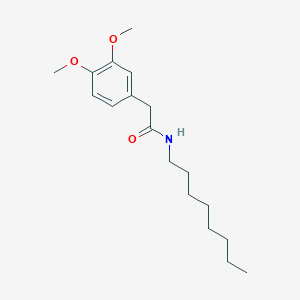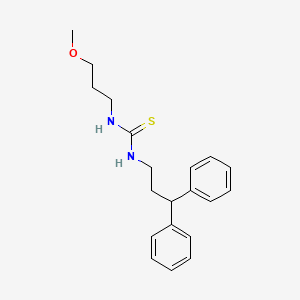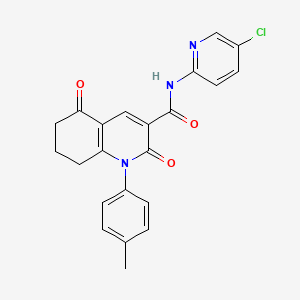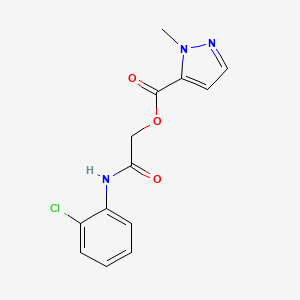
2-(3,4-dimethoxyphenyl)-N-octylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-octylacetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an octyl chain, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-octylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with octylamine. The process can be summarized as follows:
Formation of the Acyl Chloride: 3,4-Dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Amidation Reaction: The acyl chloride is then reacted with octylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-octylamine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(3,4-Dimethoxyphenyl)-N-octylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-octylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone, known for its psychoactive properties.
3,4-Dimethoxyphenylacetic Acid: A precursor in the synthesis of various derivatives, including 2-(3,4-dimethoxyphenyl)-N-octylacetamide.
3,4-Dimethoxyphenylpropionamide: Another amide derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a long octyl chain and the 3,4-dimethoxyphenyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability, making it suitable for various applications in medicinal and materials chemistry.
属性
分子式 |
C18H29NO3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C18H29NO3/c1-4-5-6-7-8-9-12-19-18(20)14-15-10-11-16(21-2)17(13-15)22-3/h10-11,13H,4-9,12,14H2,1-3H3,(H,19,20) |
InChI 键 |
BLZIJLSKHKBAIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926490.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)


![6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926523.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926524.png)

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
